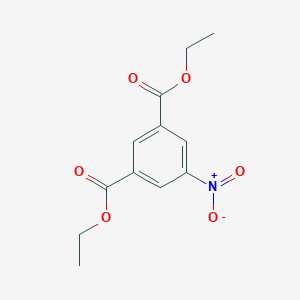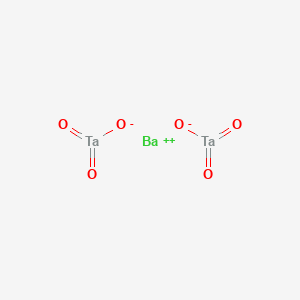
Titanium difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium difluoride (TiF2) is a chemical compound that is used in various scientific research applications. It is a white crystalline powder that is highly soluble in water and has a melting point of 1,200°C. TiF2 is widely used in the field of materials science due to its unique properties, including its high thermal stability, hardness, and resistance to corrosion.
Wirkmechanismus
The mechanism of action of Titanium difluoride is not fully understood, but it is believed to act as a Lewis acid catalyst in organic chemistry reactions. Titanium difluoride can also react with water to form titanium hydroxide, which can act as a base in certain chemical reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Titanium difluoride. However, some studies have suggested that exposure to Titanium difluoride may cause respiratory irritation and lung damage in animals.
Vorteile Und Einschränkungen Für Laborexperimente
Titanium difluoride has several advantages for use in laboratory experiments, including its high thermal stability, low toxicity, and ability to act as a catalyst in organic chemistry reactions. However, Titanium difluoride can be difficult to handle due to its high reactivity with water and other chemicals.
Zukünftige Richtungen
There are several future directions for research on Titanium difluoride, including its use as a catalyst in organic chemistry reactions, as a coating for metal surfaces, and as a precursor for the synthesis of other titanium compounds. Additionally, further research is needed to fully understand the mechanism of action of Titanium difluoride and its potential health effects.
Synthesemethoden
The most common method of synthesizing Titanium difluoride is through the reaction of titanium metal with hydrogen fluoride gas. The reaction takes place at high temperatures and pressures, and the resulting product is purified through a series of chemical processes. Other methods of synthesis include the reaction of titanium dioxide with hydrogen fluoride and the reduction of titanium tetrafluoride with hydrogen gas.
Wissenschaftliche Forschungsanwendungen
Titanium difluoride has numerous applications in scientific research, including its use as a catalyst in organic chemistry reactions, as a coating for metal surfaces to improve their corrosion resistance, and as a precursor for the synthesis of other titanium compounds. Titanium difluoride is also used in the production of titanium alloys, which are widely used in the aerospace, automotive, and medical industries.
Eigenschaften
CAS-Nummer |
13814-20-5 |
|---|---|
Produktname |
Titanium difluoride |
Molekularformel |
F2Ti |
Molekulargewicht |
85.86 g/mol |
IUPAC-Name |
difluorotitanium |
InChI |
InChI=1S/2FH.Ti/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
YOBCTIIWHLYFII-UHFFFAOYSA-L |
SMILES |
F[Ti]F |
Kanonische SMILES |
F[Ti]F |
Andere CAS-Nummern |
13814-20-5 |
Synonyme |
difluorotitanium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




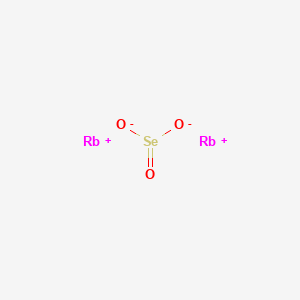
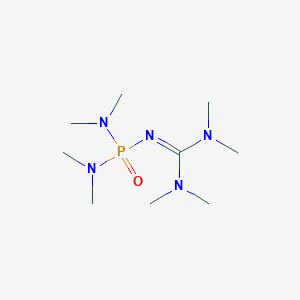

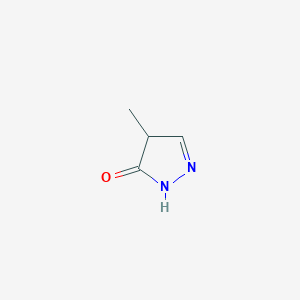

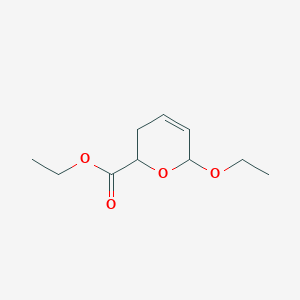
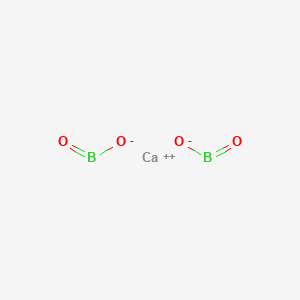

![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)
